2-methyldibenzo[b,e]thiepin-11(6H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12OS |
|---|---|
Molecular Weight |
240.3g/mol |
IUPAC Name |
2-methyl-6H-benzo[c][1]benzothiepin-11-one |
InChI |
InChI=1S/C15H12OS/c1-10-6-7-14-13(8-10)15(16)12-5-3-2-4-11(12)9-17-14/h2-8H,9H2,1H3 |
InChI Key |
KFGAXGZXARTZRX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyldibenzo B,e Thiepin 11 6h One and Its Analogues
Synthetic Routes for the Dibenzo[b,e]thiepin Core
The construction of the fundamental tricyclic dibenzo[b,e]thiepin-11(6H)-one scaffold is typically achieved through a multi-step process that culminates in an intramolecular cyclization reaction.
A common and effective method for preparing the dibenzo[b,e]thiepin core begins with readily available precursors. researchgate.netresearchgate.net The synthesis of 2-methyldibenzo[b,e]thiepin-11(6H)-one is initiated by the reaction between phthalide (B148349) and potassium p-thiocresolate. researchgate.netresearchgate.net This reaction opens the lactone ring of phthalide and forms the crucial carbon-sulfur bond, yielding the intermediate 2-(4-tolylthiomethyl)benzoic acid. researchgate.net This multi-stage approach provides a reliable pathway to the key acid precursor required for the subsequent cyclization step.
Table 1: Key Intermediates in the Multi-Stage Synthesis
| Precursor 1 | Precursor 2 | Intermediate Product |
| Phthalide | Potassium p-thiocresolate | 2-(4-Tolylthiomethyl)benzoic acid |
The pivotal step in forming the tricyclic system is the intramolecular cyclization of the 2-(arylthiomethyl)benzoic acid intermediate. google.com This is most frequently accomplished through the use of a strong dehydrating agent and acid catalyst, polyphosphoric acid (PPA). researchgate.netresearchgate.netgoogle.comchemicalbook.com The 2-(4-tolylthiomethyl)benzoic acid, when heated in the presence of PPA, undergoes a Friedel-Crafts-type acylation where the carboxylic acid group acylates the electron-rich aromatic ring of the tolyl group. researchgate.netgoogle.com This reaction forges the final ring of the thiepine (B12651377) system, yielding this compound. researchgate.net While PPA is effective, it is a highly viscous and hygroscopic liquid, and its use necessitates significant aqueous workup and neutralization, which can generate substantial salt waste. google.com Alternative methods have been explored, such as converting the carboxylic acid to an acid chloride followed by cyclization in the presence of a Lewis acid like ferric chloride (FeCl₃). google.com
Advanced Derivatization Strategies of the this compound Scaffold
The ketone functionality at the 11-position and the sulfur atom within the thiepine ring serve as versatile handles for further chemical modification, allowing for the creation of a diverse library of analogues.
The carbonyl group of this compound can be readily converted into an oxime. researchgate.netresearchgate.net This is typically achieved by reacting the ketone with hydroxylamine (B1172632) or one of its salts. The resulting compound, 11-hydroximino-2-methyldibenzo[b,e]thiepine, serves as a key intermediate for a variety of subsequent derivatizations, particularly acylation reactions at the oxime's hydroxyl group. researchgate.netresearchgate.net
The hydroxyl group of the 11-hydroximino intermediate is amenable to acylation, leading to the formation of O-acyloximino-dibenzo[b,e]thiepines. researchgate.netresearchgate.net These derivatives are synthesized by reacting the oxime with various acylating agents, most commonly substituted acid chlorides. researchgate.netfarmaciajournal.com This reaction provides a straightforward method to introduce a wide range of substituents onto the dibenzo[b,e]thiepine scaffold, allowing for systematic modifications of the molecule's properties. researchgate.net
Table 2: Examples of Synthesized O-Acyloximino-Dibenzo[b,e]thiepines
| Oxime Precursor | Acylating Agent | Product | Reference |
| 11-Hydroximino-2-methyldibenzo[b,e]thiepine | Substituted Benzoic Acid Chlorides | 2-Methyl-O-acyl-oximino-dibenzo[b,e]thiepines | researchgate.netresearchgate.net |
| 11-Hydroximino-6,11-dihydro-dibenzo[b,e]thiepine | Various Acid Chlorides | O-Acyl-oximino-dibenzo[b,e]thiepines | researchgate.netfarmaciajournal.com |
The sulfur atom in the central thiepine ring can be selectively oxidized to afford sulfoxides or sulfones. researchgate.netresearchgate.net The oxidation of O-acyloximino-dibenzo[b,e]thiepines to their corresponding 5,5-dioxides (sulfones) is typically accomplished using an oxidizing agent such as hydrogen peroxide in glacial acetic acid, often at elevated temperatures. researchgate.netresearchgate.net This transformation significantly alters the geometry and electronic properties of the central ring. An alternative synthetic route involves oxidizing the this compound to its 5,5-dioxide first, followed by conversion to the corresponding oxime and subsequent acylation to yield the O-acyloximino-dibenzo[b,e]thiepine-5,5-dioxides. researchgate.netfarmaciajournal.com
Selective Oxidation of the Thiepine Sulfur Atom
Formation of Sulfones (e.g., 2-Methyl-O-acyloximino-Dibenzo[b,e]thiepin-5,5-dioxides)
The oxidation of the sulfide (B99878) bridge in the dibenzo[b,e]thiepine ring system to a sulfone (5,5-dioxide) is a key transformation, yielding compounds with distinct chemical and biological properties. researchgate.netresearchgate.net A prominent route to sulfone derivatives involves the direct oxidation of a thiepine precursor.
Specifically, the synthesis of 2-methyl-O-acyloximino-dibenzo[b,e]thiepin-5,5-dioxides has been successfully achieved through the oxidation of the corresponding 2-methyl-O-acyloximino-dibenzo[b,e]thiepine derivatives. researchgate.net This process typically utilizes a strong oxidizing agent. In a documented procedure, hydrogen peroxide (H₂O₂) in glacial acetic acid at boiling temperature serves as the oxidant to convert the sulfide to the sulfone. researchgate.net
The general synthetic pathway proceeds in several stages:
Cyclization of 2-(4-tolylthiomethyl)benzoic acid using polyphosphoric acid to form the ketone, 2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one. researchgate.net
Conversion of the ketone to its corresponding oxime, 11-hydroxyimino-2-methyl-6,11-dihydrodibenzo[b,e]thiepine. researchgate.netresearchgate.net
Acylation of the oxime with various acid chlorides to yield a series of 2-methyl-O-acyloximino-dibenzo[b,e]thiepines. researchgate.net
Oxidation of these acylated thiepines with hydrogen peroxide in acetic acid, which results in the formation of the target 2-methyl-O-acyloximino-dibenzo[b,e]thiepin-5,5-dioxides. researchgate.net
An alternative pathway involves oxidizing the ketone (2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one) to its 5,5-dioxide first, followed by conversion to the oxime and subsequent acylation. researchgate.net The choice of oxidizing agent is crucial; various reagents are known to effectively oxidize sulfides to sulfones, including urea-hydrogen peroxide adducts and systems like 2,2,2-trifluoroacetophenone (B138007) with H₂O₂. organic-chemistry.org
Table 1: Key Intermediates and Products in Sulfone Synthesis
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| 2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one | Starting Ketone | researchgate.net |
| 2-methyl-O-acyloximino-dibenzo[b,e]thiepines | Sulfone Precursor | researchgate.net |
| Hydrogen Peroxide in Acetic Acid | Oxidizing Agent | researchgate.net |
| 2-methyl-O-acyloximino-dibenzo[b,e]thiepin-5,5-dioxides | Final Product (Sulfone) | researchgate.net |
Condensation Reactions with the Ketone Moiety (e.g., Knoevenagel Condensation)
The ketone group at the 11-position of the dibenzo[b,e]thiepin ring is a prime site for condensation reactions, allowing for the extension of the molecular framework and the introduction of new functional groups. The Knoevenagel condensation is a classic and versatile method for achieving this. wikipedia.org
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine like piperidine. wikipedia.orgnih.gov
In the context of this compound, the ketone would react with an active methylene compound like malonic acid, diethyl malonate, or cyanoacetic acid. wikipedia.org The reaction proceeds via the formation of an enolate from the active methylene compound, which then attacks the carbonyl carbon of the thiepinone. Subsequent elimination of a water molecule yields an α,β-unsaturated product, often a conjugated enone. wikipedia.org
Table 2: Components of Knoevenagel Condensation
| Component | Example | Function | Reference |
|---|---|---|---|
| Ketone | This compound | Electrophile | nih.govsigmaaldrich.com |
| Active Methylene Compound | Malonic Acid, Diethyl Malonate | Nucleophile | wikipedia.org |
| Catalyst | Piperidine, Pyridine | Base Catalyst | wikipedia.org |
| Product | α,β-unsaturated ketone | Condensation Product | wikipedia.org |
While direct examples of Knoevenagel condensation on this compound are not extensively detailed in the provided search results, the reaction is a fundamental tool for modifying ketones of this type. wikipedia.orgnih.gov The reaction can also be part of tandem processes, such as deacetalization-Knoevenagel condensation, catalyzed by metal-organic frameworks, highlighting its adaptability. rsc.org
Synthesis of Propanoic Acid and Propanamide Derivatives
The synthesis of carboxylic acid and amide derivatives from the dibenzothiepin core is of significant interest for developing new therapeutic agents. Propanoic acid and propanamide derivatives can be synthesized through various strategies that modify either the core structure or functional groups attached to it.
One established method for creating a propionic acid derivative on a similar dibenzo[b,f]thiepin-10-one core involves a Friedel-Crafts reaction with a 2-halogenopropionyl halide. This is followed by reaction with an alcoholate and a subsequent rearrangement to yield the desired 2-(dibenzo[b,f]thiepin-yl)propionic acid. wipo.int This strategy could potentially be adapted for the this compound system.
Another approach involves building the derivatives from simpler precursors. For instance, aroyl propionic acids can be synthesized and then condensed with other reagents. researchgate.net In one study, 3-(4-methoxy benzoyl)propionic acid was condensed with aromatic aldehydes to form butenolides. researchgate.net Another example shows the synthesis of new aroyl propionic acid derivatives starting from 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-4-oxobutanoic acid, which is converted to an intermediate hydrazide and then further modified. researchgate.net
The synthesis of propanamide derivatives often follows the preparation of the corresponding propanoic acid or its ester. For example, 2-methyl-3-(N-morpholyl)-propionic acid hydrazide was synthesized and then used in condensation reactions with various aldehydes and ketones to produce a range of derivatives. researchgate.net Similarly, succinamide (B89737) derivatives have been prepared from a different heterocyclic skeleton, demonstrating a common synthetic theme of building amides from core structures. nih.gov These methods highlight a general principle: a propanoic acid or ester functional group attached to a core heterocyclic system can be readily converted to a propanamide, often via an activated intermediate like an acid chloride or through reaction with a hydrazine (B178648) to form a hydrazide, which can then be further derivatized. researchgate.net
Table 3: Common Starting Materials and Intermediates
| Compound Type | Example Starting Material/Intermediate | Reference |
|---|---|---|
| Propanoic Acid Synthesis | 2-halogenopropionyl halide (for Friedel-Crafts) | wipo.int |
| Propanamide Synthesis | 2-methyl-3-(N-morpholyl)-propionic acid hydrazide | researchgate.net |
| General Precursor | Aroyl propionic acids | researchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-methyldibenzo[b,e]thiepin-11(6H)-one, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for confirming its covalent framework.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
Proton NMR (¹H-NMR) spectroscopy of this compound provides critical data on the number, environment, and coupling of hydrogen atoms. The aromatic protons typically appear as a complex series of multiplets in the downfield region of the spectrum, characteristic of their varied electronic environments on the two benzene (B151609) rings. The methyl group protons introduce a distinct singlet, with a chemical shift indicative of a methyl group attached to an aromatic ring. Furthermore, the methylene (B1212753) protons (CH₂) adjacent to the sulfur atom and the carbonyl group give rise to signals whose chemical shifts and multiplicities are diagnostic of the seven-membered thiepin ring's conformation.
Specific spectral data for this compound is not broadly available in public literature. The following table represents expected chemical shift ranges based on the analysis of the parent compound, dibenzo[b,e]thiepin-11(6H)-one, and related structures.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.2 | Multiplet (m) |
| Methylene Protons (-CH₂-) | 3.5 - 4.5 | Singlet (s) or AB quartet |
| Methyl Protons (-CH₃) | 2.3 - 2.5 | Singlet (s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing a map of the carbon skeleton. The spectrum of this compound will display distinct signals for each unique carbon atom. The carbonyl carbon (C=O) is readily identified by its characteristic downfield chemical shift, typically above 180 ppm. The aromatic carbons resonate in the 120-140 ppm range, with quaternary carbons often showing lower intensity. The methyl carbon appears as a sharp signal in the upfield region (around 20 ppm), while the methylene carbon signal is found in the intermediate region.
As with ¹H-NMR, specific ¹³C-NMR data for this compound is not readily found in public databases. The table below outlines the anticipated chemical shifts.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | > 180 |
| Aromatic Carbons (C-Ar) | 120 - 145 |
| Methylene Carbon (-CH₂-) | 35 - 45 |
| Methyl Carbon (-CH₃) | 19 - 22 |
Evaluation of E/Z Isomerism by NMR
E/Z isomerism, a form of stereoisomerism, arises from restricted rotation about a double bond. studymind.co.uk In the context of this compound itself, there are no endocyclic or exocyclic double bonds that would give rise to E/Z isomers. However, derivatives of this compound, such as 6-arylidenedibenzo[b,e]thiepin-11-ones, can exhibit E/Z isomerism. In such cases, NMR is a powerful tool for distinguishing between the isomers. The spatial relationship of the substituents on the double bond leads to different shielding and deshielding effects, resulting in distinct chemical shifts for the vinylic proton and adjacent carbons in the ¹H and ¹³C NMR spectra of the E and Z isomers.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an effective method for identifying the presence of specific functional groups. In the analysis of this compound, the most prominent absorption band is that of the carbonyl (C=O) stretching vibration, which is expected in the region of 1650-1690 cm⁻¹. The precise frequency can provide insight into the electronic environment of the ketone. Other key absorptions include C-H stretching vibrations from the aromatic rings and the methyl/methylene groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations of the aromatic rings (1450-1600 cm⁻¹), and the C-S stretching vibration, which is typically weaker and found at lower wavenumbers.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=O Stretch (Ketone) | 1650 - 1690 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-S Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) can determine the precise molecular weight, allowing for the confirmation of its elemental composition. The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the mass of the compound. The fragmentation pattern, resulting from the breakdown of the molecular ion in the mass spectrometer, provides valuable structural information. Common fragmentation pathways for this class of compounds may include the loss of CO, cleavage of the thiepin ring, and other rearrangements, leading to a series of fragment ions that help to piece together the molecular structure.
Expected key ions in the mass spectrum of this compound are presented below.
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular Ion | 240.06 |
| [M-CO]⁺ | Loss of Carbon Monoxide | 212.07 |
| [M-CH₃]⁺ | Loss of Methyl Radical | 225.04 |
X-ray Crystallography for Three-Dimensional Structural Determination
The analysis reveals that the seven-membered thiepin ring adopts a distorted boat conformation. nih.govresearchgate.netresearchgate.netnih.gov The dihedral angle between the mean planes of the two fused benzene rings is approximately 56.5°. nih.govresearchgate.net This non-planar conformation is a key structural feature of the dibenzo[b,e]thiepin system. The introduction of a methyl group at the 2-position is not expected to fundamentally alter this core conformation, though minor adjustments in bond angles and torsion angles may occur to accommodate the substituent.
Crystallographic data for the parent compound, dibenzo[b,e]thiepin-11(6H)-one, is provided below. nih.gov
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₄H₁₀OS |
| Molecular Weight | 226.28 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 14.6208 (11) |
| b (Å) | 4.3503 (3) |
| c (Å) | 16.9023 (13) |
| V (ų) | 1075.07 (14) |
| Z | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 110 |
| Measured Reflections | 2124 |
| Independent Reflections | 1322 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.039 |
| wR(F²) | 0.104 |
| Goodness-of-fit (S) | 1.06 |
Crystal Structure Analysis of Dibenzo[b,e]thiepin-11(6H)-one and Analogues
The analysis reveals that dibenzo[b,e]thiepin-11(6H)-one crystallizes in an orthorhombic system. researchgate.net The detailed crystal data and refinement parameters from the X-ray diffraction study are summarized below. nih.govresearchgate.net This information serves as a fundamental reference for understanding the structural properties of substituted analogues like the 2-methyl derivative.
Table 1: Crystal Data and Structure Refinement for Dibenzo[b,e]thiepin-11(6H)-one
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₁₀OS |
| Formula Weight | 226.28 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 14.6208 (11) |
| b (Å) | 4.3503 (3) |
| c (Å) | 16.9023 (13) |
| Volume (ų) | 1075.07 (14) |
| Z | 4 |
| Temperature (K) | 110 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg/m³) | 1.398 |
| Absorption Coefficient (mm⁻¹) | 0.27 |
| R-factor | 0.039 |
Data sourced from Jasinski et al. (2010). nih.govresearchgate.net
Conformational Analysis of the Seven-Membered Thiepine (B12651377) Ring
The defining structural feature of the dibenzo[b,e]thiepin-11(6H)-one framework is its central seven-membered thiepine ring. X-ray crystallography studies on the parent compound show that this ring is not planar. nih.govresearchgate.net Instead, it adopts a distorted boat conformation. nih.govresearchgate.netnih.gov
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, sulfur, etc.) in a compound. This data is then used to confirm the empirical formula.
For This compound , the introduction of a methyl group to the parent structure results in the empirical formula C₁₅H₁₂OS . The theoretical elemental composition can be calculated from this formula.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 74.97% |
| Hydrogen | H | 1.008 | 5.03% |
| Oxygen | O | 16.00 | 6.66% |
| Sulfur | S | 32.07 | 13.34% |
| Total | | 240.32 (Molecular Weight) | 100.00% |
In practice, the synthesized compound would be analyzed, and the experimentally determined percentages would be compared to these theoretical values. For newly synthesized derivatives of related dibenzo[b,e]thiepins, experimental elemental analysis results are typically expected to be within ±0.4% of the calculated theoretical values to confirm the purity and proposed structure of the compound. researchgate.net This confirmation is a standard and crucial step in the characterization of new chemical entities.
Computational Chemistry and Molecular Modeling Studies of Dibenzo B,e Thiepin 11 6h One
Theoretical Approaches in Molecular Modeling and Computational Chemistry
A variety of theoretical approaches are employed to model the properties of dibenzo[b,e]thiepin-11(6H)-one derivatives. These methods range from highly accurate quantum mechanical calculations to more computationally efficient molecular mechanics approaches.
Quantum mechanical (QM) methods, such as density functional theory (DFT), are used to provide detailed information about the electronic structure of these molecules. For the parent compound, dibenzo[b,e]thiepin-11(6H)-one, a geometry optimization density functional theory calculation was performed. researchgate.net Such calculations can accurately predict molecular geometries, bond lengths, and bond angles, which are in good agreement with experimental data from X-ray crystallography. researchgate.net
Molecular mechanics (MM) calculations, which use classical physics to model molecular systems, are often employed for larger systems or for longer timescale simulations. The MM2 force field, for example, has been used for the energy minimization of the 2D structures of related compounds in quantitative structure-activity relationship (QSAR) studies. nih.gov
The seven-membered thiepin ring in dibenzo[b,e]thiepin-11(6H)-one is not planar and can adopt various conformations. nih.govresearchgate.net X-ray crystallography studies have shown that the parent compound, dibenzo[b,e]thiepin-11(6H)-one, adopts a distorted boat conformation in the solid state. nih.govresearchgate.netnih.gov In this conformation, the dihedral angle between the mean planes of the two fused benzene (B151609) rings is approximately 56.5°. nih.govresearchgate.net This boat conformation is influenced by the sp3 hybridization of the C6 carbon atom within the central ring. researchgate.netresearchgate.net
Computational energy minimization techniques are used to explore the conformational landscape and identify the most stable three-dimensional structures of these molecules. These studies are crucial for understanding how the molecule will interact with biological targets.
Molecular Docking Investigations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the interaction between a small molecule ligand and a protein receptor.
Dopamine (B1211576) D4 Receptor: The dopamine D4 receptor is a target for drugs used in the treatment of neurological and psychiatric conditions. researchgate.net In the absence of an X-ray crystal structure for the human dopamine D4 receptor, homology modeling is used to create a 3D model for docking studies. researchgate.netdntb.gov.ua Molecular docking studies have been performed to understand the binding of ligands to this receptor. For instance, a computational study investigated the binding modes of agonists and antagonists to the dopamine D4 receptor, highlighting key interactions. researchgate.net Although not specifically mentioning the 2-methyl derivative, these studies provide a framework for understanding how dibenzo[b,e]thiepin-based compounds could interact with this receptor. The interactions often involve key amino acid residues such as Trp407, Asp115, and Ser122. researchgate.net
DENV2 NS3 Helicase: The Dengue virus (DENV) NS3 helicase is a crucial enzyme for viral replication and a key target for antiviral drug development. nih.govnih.gov Molecular docking studies have been used to screen for potential inhibitors of the DENV NS2B-NS3 protease and NS3 helicase. nih.govresearchgate.net While no specific docking studies of 2-methyldibenzo[b,e]thiepin-11(6H)-one with DENV2 NS3 helicase were found, the general approach involves docking a library of compounds into the active site of the enzyme to predict binding affinities and identify potential inhibitors. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com
QSAR models are developed to predict the biological activity of new, un-synthesized compounds based on their chemical structure. mdpi.com This is achieved by calculating molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. nih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models for various biological targets. nih.gov
In the context of dibenzo[b,e]thiepin derivatives, QSAR studies would involve collecting a dataset of compounds with known biological activities, calculating a set of relevant molecular descriptors, and then using statistical methods to build a model that can predict the activity of new compounds. nih.govnih.gov These models can provide valuable insights into the structural features that are important for a desired biological effect, thereby guiding the synthesis of more potent and selective compounds. nih.govnih.gov
In Vitro Biological Activities and Mechanistic Insights of 2 Methyldibenzo B,e Thiepin 11 6h One Derivatives
Antimicrobial Activity Profile
Derivatives of 2-methyldibenzo[b,e]thiepin-11(6H)-one have been evaluated in vitro, demonstrating a notable spectrum of antimicrobial activity against various bacterial and fungal strains. researchgate.net The introduction of different functional groups, such as O-acyloxime moieties, has been a key strategy in synthesizing these potent antimicrobial agents. unibuc.ro
A series of dibenzo[b,e]thiepine derivatives have shown significant antibacterial activity. nih.gov Studies comparing these sulfur-containing compounds to their oxygen-based analogues (dibenzo[b,e]oxepines) revealed that the thiepine (B12651377) derivatives possess markedly higher potency. mdpi.comresearchgate.net For instance, certain O-benzoyloxime derivatives of dibenzo[b,e]thiepine exhibited minimum inhibitory concentrations (MICs) between 25–50 μg/mL against both Methicillin-Resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov
Further investigations into a broader class of O-acyloximino-dibenzo[b,e]thiepins demonstrated moderate to strong activity against Gram-positive bacteria like S. aureus, with MIC values ranging from 15.6 to 500 μg/mL. unibuc.ro Against Gram-negative bacteria, including Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, these compounds showed moderate antimicrobial activity, with MICs typically ranging from 125 to 1000 μg/mL. unibuc.ro Notably, specific oxime derivatives have also shown activity against Acinetobacter baumannii. researchgate.net
The following table summarizes the antibacterial efficacy of selected dibenzo[b,e]thiepin-11(6H)-one derivatives.
The antifungal properties of this compound derivatives have also been assessed. mdpi.comnih.gov Dibenzo[b,e]thiepine O-benzoyloximes, which demonstrated potent antibacterial effects, were also active against the fungal strain Aspergillus niger, with MIC values in the range of 25–50 μg/mL. nih.govresearchgate.net This indicates a broad-spectrum antimicrobial profile for this class of compounds, extending to pathogenic fungi. mdpi.com
The table below details the antifungal activity of these derivatives against Aspergillus niger.
Biofilms represent a significant challenge in treating infections due to their resistance to conventional antimicrobial agents. Research has extended to evaluating the anti-biofilm properties of new dibenzo[b,e]thiepine derivatives. researchgate.net Initial screenings have confirmed that these compounds were assessed for their ability to inhibit or disrupt microbial biofilms, suggesting a potential application in combating biofilm-associated infections. researchgate.net
Mechanistic Exploration of Antimicrobial Effects
To guide the development of more effective drugs, research has focused on understanding the relationship between the chemical structure of dibenzo[b,e]thiepin-11(6H)-one derivatives and their biological activity.
Structure-activity relationship (SAR) studies have provided key insights into the antimicrobial profile of these compounds. A pivotal finding is that the dibenzo[b,e]thiepine core is a more effective antimicrobial scaffold than its dibenzo[b,e]oxepine bioisostere. nih.gov The nature of the substituent groups, particularly on the oxime functional group, also plays a crucial role in modulating the potency and spectrum of activity. unibuc.ro The synthesis of various O-acyloximino derivatives has allowed for a systematic evaluation of how different acyl groups affect interactions with microbial targets. researchgate.netunibuc.ro This systematic modification is essential for optimizing the antimicrobial profile and advancing the development of this promising class of compounds.
Antihistaminic and Antiallergenic Properties of Dibenzo[b,e]thiepin-5,5-dioxide Derivatives
Research has indicated that derivatives of dibenzo[b,e]thiepin-5,5-dioxide are known to possess both antihistaminic and antiallergenic activities. nih.govresearchgate.netresearchgate.net These properties are of significant interest in the development of new treatments for allergic conditions. The core structure of these compounds provides a foundation for interaction with histamine (B1213489) receptors, potentially blocking the signaling pathways that lead to allergic responses. While early studies by Rajsner and his colleagues in 1971 laid the groundwork for this understanding, further detailed investigations into the specific mechanisms and structure-activity relationships are ongoing. nih.govresearchgate.netresearchgate.net
Neurotropic and Psychotropic Activities of Aminoalkylated Derivatives
The introduction of aminoalkyl groups to the 6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide and the corresponding 11-ketone structures has been shown to yield compounds with notable neurotropic and psychotropic activities. nih.govresearchgate.netresearchgate.netdocumentsdelivered.com These activities suggest that such derivatives have the potential to modulate the central nervous system. The aminoalkyl side chain is a common feature in many centrally acting drugs, and in this chemical series, it is believed to be crucial for the observed effects. A 1969 study by Rajsner and colleagues first reported these properties, opening an avenue for the exploration of these compounds as potential antidepressants or other psychotropic agents. nih.govresearchgate.netresearchgate.netdocumentsdelivered.com The title compound, this compound, serves as an important intermediate in the synthesis of antidepressant drugs like dosulepin, which functions by inhibiting the reuptake of serotonin (B10506) and noradrenaline in the brain. nih.govresearchgate.netresearchgate.net
Antiviral Activities and Molecular Targets
Recent research has highlighted the potential of this compound derivatives as antiviral agents, particularly against the dengue virus (DENV). A series of dihydrodibenzo[b,e]thiepin derivatives have been synthesized and evaluated for their ability to inhibit the replication of DENV serotype 2 (DENV2) in cell-based assays. researchgate.netelsevierpure.comresearchgate.net
Inhibition of Viral Enzymes (e.g., DENV2 NS3 Helicase)
The antiviral mechanism of these dibenzothiepin derivatives is believed to involve the inhibition of essential viral enzymes. researchgate.netresearchgate.net Molecular docking studies have suggested that these compounds can bind to the DENV2 NS3 helicase, an enzyme crucial for unwinding the viral RNA genome during replication. researchgate.netelsevierpure.comresearchgate.net By inhibiting the NS3 helicase, these derivatives can effectively halt the viral replication process.
A study investigating a series of these compounds found that a 2-methyl substitution on the dibenzo[b,e]thiepin scaffold significantly enhances the inhibition of viral replication. researchgate.netelsevierpure.com Two compounds, in particular, demonstrated notable antiviral efficacy:
(E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino butanoate (TM3)
(E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino 3-fluorobenzoate (B1230327) (TM24)
These findings underscore the potential of this chemical class in the development of novel antiviral therapeutics targeting the DENV NS3 helicase.
Table 1: Antiviral Activity of 2-Methyldibenzo[b,e]thiepin Derivatives against DENV2
| Compound | Description | IC90 (µM) |
| TM3 | (E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino butanoate | 10 |
| TM24 | (E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino 3-fluorobenzoate | 0.25 |
Investigation of Broader Biological Activities
Beyond the specific activities mentioned above, derivatives of this compound have been explored for other potential therapeutic applications, including their anti-inflammatory and neuroprotective properties.
Anti-inflammatory Potential
The anti-inflammatory properties of dibenzo[b,e]thiepin derivatives have been demonstrated in several preclinical studies. nih.gov One notable example is 6,11-dihydro-11-oxodibenzo[b,e]thiepinalkanoic acids. nih.gov A specific derivative, 6,11-dihydro-11-oxodibenzo[b,e]thiepin-3-acetic acid, also known as tiopinac (B1683172), has shown significant anti-inflammatory activity in various animal models.
Tiopinac displayed marked anti-inflammatory effects when administered orally in rat models of both acute and chronic inflammation. It was found to be a potent inhibitor of carrageenan-induced paw edema and also inhibited the formation of cotton-pellet-induced granuloma. nih.gov Furthermore, in an 18-day study, tiopinac was effective in preventing the development of adjuvant-induced arthritis. nih.gov
Table 2: Anti-inflammatory Activity of a Dibenzo[b,e]thiepin Derivative (Tiopinac)
| Animal Model | Activity | Relative Potency |
| Carrageenan-induced paw edema (rat) | Inhibition of acute inflammation | 40 times that of phenylbutazone |
| Cotton-pellet-induced granuloma (rat) | Inhibition of chronic inflammation | 0.8 times that of indomethacin |
| Adjuvant-induced arthritis (rat) | Prevention of arthritis development | 10-15 times that of naproxen |
Neuroprotective Properties
While the dibenzo[b,e]thiepin scaffold is a core component of several neurotropic and psychotropic agents, specific studies focusing on the neuroprotective properties of this compound derivatives are limited in the currently available literature. However, related tricyclic structures, such as dibenzo[b,f]oxepine derivatives, have been investigated for the treatment of progressive neurodegenerative diseases like Parkinson's and Alzheimer's disease. mdpi.com The structural similarity between these compound classes suggests that dibenzo[b,e]thiepin derivatives may also possess neuroprotective potential, warranting further investigation into their ability to protect neurons from damage and degeneration.
Anticancer Activities (Mechanistic Aspects, e.g., apoptosis induction, enzyme inhibition, interference with DNA replication) of this compound Derivatives
Extensive literature searches for the anticancer activities and associated mechanisms of this compound and its derivatives did not yield specific studies focusing on this class of compounds. The available research on tricyclic dibenzo compounds with anticancer properties primarily investigates related but structurally distinct heterocyclic systems such as dibenzo[b,f]oxepines, dibenzo[b,f]azepines, and dibenzo[b,e]diazepines. Therefore, the following sections outline the mechanistic aspects of anticancer activity for these related structures to provide a broader context, while highlighting the absence of specific data for dibenzo[b,e]thiepin-11(6H)-one derivatives.
Apoptosis Induction:
There is currently no available scientific literature that specifically details the induction of apoptosis by this compound or its derivatives. However, studies on analogous heterocyclic structures, such as dibenzo[b,f]oxepine derivatives, have shown pro-apoptotic effects in cancer cells. For instance, certain Bauhinia-derived natural products with a dibenzo[b,f]oxepine core, like bauhinoxepins A and B, have demonstrated significant growth inhibition against various human cancer cell lines. Furthermore, some synthetic derivatives of dibenzo[b,f]oxepine have been found to induce both early and late apoptosis in human breast cancer cells, often mediated through the generation of reactive oxygen species (ROS) and downregulation of anti-apoptotic proteins.
Similarly, derivatives of dibenzo[b,e] researchgate.netnih.govdiazepin-11-one have been synthesized and shown to induce apoptosis in cancer cell lines. One such derivative, compound 9a, was found to arrest lung and breast cancer cells in the G2/M phase of the cell cycle and induce apoptosis, as confirmed by Hoechst staining. This process was associated with effects on the mitochondrial membrane potential and an increase in reactive oxygen species levels. nih.gov
Enzyme Inhibition:
Specific enzyme inhibition pathways for the anticancer activity of this compound derivatives have not been reported in the reviewed literature. In the broader context of related tricyclic compounds, some dibenzo[b,f]azepine derivatives have been investigated as inhibitors of enzymes crucial for cancer progression. For example, certain compounds from this class were designed and evaluated as topoisomerase II inhibitors. nih.gov Topoisomerase II is a vital enzyme in DNA replication and cell division, and its inhibition can lead to cancer cell death.
Additionally, some dibenzodiazepinone-based structures have been identified as p21-activated kinase (PAK) inhibitors and Chk1 inhibitors, both of which are involved in cell cycle regulation and are potential targets for cancer therapy. researchgate.net
Interference with DNA Replication:
No direct evidence or studies detailing the interference of this compound derivatives with DNA replication have been found. However, research on structurally related dibenzo[b,f]azepine derivatives has shown that these compounds can interact with DNA. Some pyrrolo[2,1-c] researchgate.netnih.govbenzodiazepines, which contain a tricyclic azepine moiety, exhibit cytotoxic activity by forming a covalent bond with the N2 of guanine (B1146940) residues in the minor groove of DNA. Furthermore, novel synthesized dibenzo[b,f]azepine derivatives have been designed to act as DNA intercalators and have been evaluated for their ability to inhibit topoisomerase II, an enzyme essential for DNA replication. nih.govnih.gov
Medicinal Chemistry Principles and Structure Activity Relationship Sar Studies
Dibenzo[b,e]thiepin Scaffold as a Privileged Structure in Contemporary Drug Design
The dibenzo[b,e]thiepin scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its capacity to bind to a diverse array of biological targets. researchgate.netmdpi.com This unique tricyclic system, composed of two benzene (B151609) rings fused to a central seven-membered thiepin ring, provides a rigid and well-defined three-dimensional framework. researchgate.net This structural characteristic is instrumental in its ability to engage with multiple, unrelated protein targets, leading to a broad spectrum of pharmacological activities. researchgate.net
The versatility of the dibenzo[b,e]thiepin core has been harnessed in the development of drugs with various therapeutic applications, including antidepressant and antihistaminic agents. researchgate.net For instance, the well-known antidepressant drug, dosulepin, is built upon this scaffold. researchgate.net The proven success of such compounds underscores the importance of the dibenzo[b,e]thiepin framework in drug discovery. researchgate.net
The term "privileged structure" was initially coined to describe molecular frameworks that appear as recurring motifs in biologically active compounds. mdpi.comnih.gov These scaffolds, like the dibenzo[b,e]thiepin system, often possess favorable drug-like properties, which contributes to the bioactivity of the molecules that contain them. mdpi.com The dibenzo[b,e]thiepin structure serves as a key intermediate in the synthesis of numerous pharmaceutical agents, particularly those targeting neurological disorders. chemimpex.com Its distinctive molecular architecture allows for the exploration of novel therapeutic agents, and it is actively studied for its potential effects on neurotransmitter systems. chemimpex.com
Strategies for Lead Compound Optimization and Library Design
Scaffold hopping is a powerful technique in medicinal chemistry aimed at identifying isosteric replacements for a core molecular structure while preserving its biological activity. This approach is instrumental in generating novel chemical entities with potentially improved properties, such as enhanced potency or a more favorable intellectual property position. For the dibenzo[b,e]thiepin framework, this could involve replacing the sulfur atom in the central thiepin ring with other atoms or groups to create bioisosteres. Such modifications can lead to new series of compounds with altered physicochemical properties and potentially different pharmacological profiles.
Rational drug design leverages the understanding of the molecular interactions between a ligand and its biological target to guide the design of new, improved compounds. researchgate.net For dibenzo[b,e]thiepin derivatives, this involves making strategic modifications to the scaffold to enhance its affinity and selectivity for a specific target.
Key rational design strategies include:
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD allows for the design of ligands that fit precisely into the binding site, optimizing interactions to improve potency and selectivity.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods utilize the knowledge of known active ligands to build a pharmacophore model, which can then guide the design of new molecules.
Elucidation of Structure-Activity Relationships for 2-Methyldibenzo[b,e]thiepin-11(6H)-one Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound scaffold impact its biological activity. These studies provide crucial insights that direct the optimization of lead compounds.
The biological activity of derivatives of this compound is highly dependent on the nature, position, and stereochemistry of the substituents on the tricyclic core.
Nature and Position of Substituents: The type and placement of chemical groups on the dibenzo[b,e]thiepin framework can significantly influence the compound's biological activity. For example, studies on related heterocyclic compounds have shown that the presence and position of substituents like halogens can be a prerequisite for obtaining antibacterial activity. nih.gov The introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby affecting its interaction with the target protein.
Stereochemistry: As the dibenzo[b,e]thiepin ring adopts a non-planar, distorted boat conformation, derivatives can exhibit chirality. researchgate.net The stereochemistry of a molecule can be critical for its biological activity, as biological targets are often stereoselective, meaning one enantiomer may bind more effectively than the other.
The following interactive table illustrates hypothetical SAR data for this compound derivatives, showcasing the potential impact of substituent changes on antimicrobial activity.
| Compound ID | R1 Substituent | R2 Substituent | Antimicrobial Activity (MIC, µg/mL) |
| A | -H | -H | >100 |
| B | -Cl | -H | 50 |
| C | -H | -Cl | 25 |
| D | -OCH3 | -H | 75 |
| E | -H | -NO2 | 12.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Modifications to the central dibenzo[b,e]thiepin ring system can profoundly affect the efficacy and selectivity of the resulting compounds. For instance, oxidation of the sulfur atom to a sulfone has been shown to be advantageous for the antimicrobial activity of some dibenzo[b,e]thiepine derivatives. researchgate.net In one study, new sulfone derivatives of 6,11-dihydrodibenzo[b,e]thiepine exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 15.6 µg/mL to 250 µg/mL against various bacterial and fungal strains. researchgate.net This demonstrates that modifications to the core scaffold, and not just the peripheral substituents, are a critical aspect of SAR studies.
Development of Multi-Functional Compounds Based on the Dibenzo[b,e]thiepin Scaffold
The therapeutic potential of the dibenzo[b,e]thiepin core is exemplified by the established antidepressant drug, dosulepin. Dosulepin, a derivative of dibenzo[b,e]thiepin, functions by inhibiting the reuptake of both serotonin (B10506) and noradrenaline, key neurotransmitters involved in mood regulation. nih.govresearchgate.netresearchgate.net This dual activity underscores the inherent capacity of the dibenzo[b,e]thiepin scaffold to serve as a foundation for multi-target agents.
Research into the broader dibenzo[b,e]thiepin class has revealed a wide spectrum of biological activities. For instance, derivatives of dibenzo[b,e]thiepin-5,5-dioxide have been shown to possess antihistaminic and antiallergenic properties. nih.govresearchgate.netresearchgate.net Furthermore, the introduction of an aminoalkyl group to the 6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide structure and the corresponding 11-ketone has yielded compounds with neurotropic and psychotropic activities. nih.govresearchgate.netresearchgate.net This body of work highlights the adaptability of the dibenzo[b,e]thiepin scaffold for the development of compounds with diverse pharmacological profiles.
The general strategy for developing multi-functional compounds from a scaffold like dibenzo[b,e]thiepin often involves the synthesis of a library of derivatives with systematic modifications to the core structure. These modifications can include the addition of various functional groups at different positions on the tricycle, which can influence the compound's affinity and activity at multiple biological targets. The subsequent screening of these derivatives against a panel of relevant receptors, enzymes, or transporters allows for the elucidation of structure-activity relationships (SAR). This SAR data is then used to guide the design of new analogs with optimized multi-target profiles.
Although specific data tables for multi-functional derivatives of this compound are not available, the known biological activities of related compounds suggest that this would be a fruitful area for future research. The methyl group at the 2-position could influence the electronic and steric properties of the molecule, potentially leading to novel multi-target activities.
Future Research Directions and Translational Perspectives
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of the dibenzo[b,e]thiepin skeleton is a critical area of ongoing research. Current methods often involve multi-step processes. For instance, one approach involves the reaction of phthalide (B148349) with thiophenol potassium salt to produce 2-(phenylthiomethyl)benzoic acid, which is then cyclized using polyphosphoric acid to form the core structure. researchgate.net Another strategy for creating related dibenzo[b,f]thiepins involves the ortho-metalation of aromatic aldehyde acetals, followed by treatment with bis(phenylsulfonyl) sulfide (B99878) and a final McMurry coupling reaction to form the seven-membered ring. nih.gov
Future research will likely focus on developing more efficient and environmentally friendly synthetic routes. This could involve the use of novel catalysts, microwave-assisted synthesis, and flow chemistry techniques to reduce reaction times, improve yields, and minimize waste. researchgate.net The development of one-pot or tandem reactions that combine several synthetic steps would also represent a significant advancement in the sustainable production of these compounds.
In-depth Mechanistic Dissection of Biological Interactions
A deeper understanding of how dibenzo[b,e]thiepin derivatives interact with their biological targets at a molecular level is crucial for the design of more potent and selective drugs. Dosulepin, a prominent derivative, functions by inhibiting the reuptake of serotonin (B10506) and noradrenaline. researchgate.netresearchgate.net Other analogs have shown potential as anticancer and antifungal agents. researchgate.net
Future investigations should employ a combination of experimental and computational techniques to elucidate these mechanisms. X-ray crystallography and NMR spectroscopy can provide detailed structural information about how these compounds bind to their target proteins. researchgate.netresearchgate.net Computational methods like molecular docking and density functional theory (DFT) calculations can be used to model these interactions and predict the binding affinities of new analogs. nih.govnih.govmdpi.com Such studies have already been used to explore the potential of related dibenzo[b,f]oxepine derivatives as tubulin inhibitors. nih.govnih.govmdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery by accelerating the design and optimization of new therapeutic agents. researchgate.netmdpi.comnih.gov These technologies can be applied to large datasets of chemical structures and biological activities to develop predictive models.
For the dibenzo[b,e]thiepin class, AI and ML algorithms could be used for:
Virtual Screening: Rapidly screening vast libraries of virtual compounds to identify those with a high probability of being active against a specific target. researchgate.net
De Novo Design: Generating novel molecular structures with desired pharmacological properties from the ground up. nih.govcrimsonpublishers.com
ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify promising candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov
By integrating AI and ML, researchers can more efficiently explore the chemical space around the dibenzo[b,e]thiepin scaffold and prioritize the synthesis of compounds with the highest potential for therapeutic success. researchgate.net
Identification and Validation of Novel Molecular Targets for Dibenzo[b,e]thiepin Analogues
While the initial therapeutic applications of dibenzo[b,e]thiepins have focused on targets like neurotransmitter transporters, there is significant potential for these compounds to interact with other biological targets. nih.gov The structural similarity of some dibenzo[b,f]oxepine derivatives to known anticancer agents like colchicine (B1669291) suggests that tubulin could be a target for this class of compounds. nih.govmdpi.com Furthermore, derivatives of the related dibenzazepine (B1670418) scaffold have shown anticancer activity through mechanisms such as the induction of apoptosis and inhibition of signaling pathways like Wnt/β-catenin. nih.govnih.gov
Future research should focus on identifying and validating new molecular targets for dibenzo[b,e]thiepin analogues. This could involve high-throughput screening against a broad panel of biological targets, as well as target identification studies using techniques like chemical proteomics. The discovery of novel targets would open up new therapeutic avenues for this versatile chemical scaffold, potentially leading to treatments for a wider range of diseases, including cancer and inflammatory disorders. researchgate.netgoogle.com
Exploration of Stereoisomeric Effects on Biological Activity and Pharmacological Profiles
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov These stereoisomers can have significantly different pharmacological properties, including how they bind to their targets and how they are metabolized by the body. nih.gov The seven-membered thiepin ring in dibenzo[b,e]thiepin-11(6H)-one adopts a distorted boat conformation, which can lead to the existence of stereoisomers. researchgate.netresearchgate.net
A critical area for future research is the synthesis and biological evaluation of individual stereoisomers of 2-methyldibenzo[b,e]thiepin-11(6H)-one and its derivatives. This will involve the development of stereoselective synthetic methods or the separation of racemic mixtures. By studying the pharmacological profiles of individual enantiomers, researchers can determine if one isomer is more potent or has a better safety profile than the other. This knowledge is essential for the development of more effective and safer drugs based on the dibenzo[b,e]thiepin scaffold.
Q & A
Q. What are the key structural features of 2-methyldibenzo[b,e]thiepin-11(6H)-one, and how do they influence its physicochemical properties?
The compound features a seven-membered thiepin ring fused with two benzene rings and a ketone group at position 11. The thiepin ring adopts a distorted boat conformation , with a dihedral angle of 56.5° between the benzene rings, stabilized by sp³ hybridization at C8 . The methyl substituent at position 2 introduces steric and electronic effects, altering reactivity and intermolecular interactions. Bond lengths (C–S: ~1.76 Å, C=O: ~1.21 Å) and angles align with density functional theory (DFT) predictions, but discrepancies exist in torsion angles (e.g., C3–C2–C1–O: 31.1° experimentally vs. 12.8° computationally), suggesting environmental influences on conformation .
Q. What methodologies are recommended for synthesizing and purifying this compound?
Synthesis typically involves aminoalkylation of 6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide or direct cyclization of precursors using catalysts like titanium tetrachloride . For purification, slow evaporation of methanol solutions yields X-ray-quality crystals (melting point: 347–349 K). Crystallization conditions (e.g., solvent polarity, temperature) must be optimized to avoid polymorphism or solvate formation . Purity assessment requires HPLC (reversed-phase C18 column, acetonitrile/water mobile phase) and spectroscopic validation (FTIR for ketone C=O stretch at ~1700 cm⁻¹; NMR for aromatic protons at δ 7.2–7.8 ppm) .
Q. How is the crystal structure of this compound determined, and what software is essential for refinement?
Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) at 110 K resolves the orthorhombic lattice (space group Pna2₁, a = 14.6208 Å, b = 4.3503 Å, c = 16.9023 Å). Data collection uses a CCD diffractometer (e.g., Oxford Diffraction Gemini) with φ/ω scans. Refinement employs SHELXS-97 for structure solution and SHELXL-97 for least-squares optimization (R₁ = 0.039, wR₂ = 0.104). Hydrogen atoms are modeled via riding coordinates (C–H = 0.95–0.99 Å) .
Q. What pharmacological relevance does this compound hold in current research?
As a precursor to dosulepin (a tricyclic antidepressant), it inhibits serotonin/noradrenaline reuptake. Derivatives exhibit neurotropic, psychotropic, and antihistaminic activities, with potential applications in CNS disorders. Structure-activity relationship (SAR) studies highlight the ketone group’s role in binding to neurotransmitter transporters .
Advanced Research Questions
Q. How do experimental and computational conformational analyses of the thiepin ring diverge, and what factors explain these discrepancies?
SC-XRD reveals a 56.5° dihedral angle between benzene rings, whereas DFT (B3LYP/6-31G(d)) predicts 46.2°, a 14.2° deviation. The discrepancy arises from crystal packing forces (e.g., C–H···O interactions) absent in vacuum-phase simulations. Torsional angles (C3–C2–C1–O) also differ by ~18°, emphasizing the need for solvent/matrix-inclusive models (e.g., PCM or QM/MM) to improve accuracy .
Q. What strategies resolve contradictions in spectroscopic data during impurity profiling?
Impurities like dosulepin sulfoxide and sulfone derivatives require orthogonal analytical methods:
Q. How can computational modeling predict this compound’s interaction with biological targets like the androgen receptor?
Molecular docking (AutoDock Vina, PyRx) using PDB:4fdh/7bw1 as templates identifies hydrophobic interactions between the thiepin ring and receptor pockets (e.g., Leu704, Trp741). Pharmacokinetic parameters (logP = 2.37, PSA = 84.16 Ų) are modeled via SwissADME, predicting moderate blood-brain barrier permeability. Toxicity risks (e.g., hepatotoxicity) are assessed using QSAR in GUSAR .
Q. What experimental design optimizes the synthesis of methyl-substituted derivatives with enhanced bioactivity?
A DoE (Design of Experiments) approach varies:
- Reaction temperature (80–120°C) to control regioselectivity.
- Catalyst loading (TiCl₄, 0.1–1.0 equiv.) for imine formation.
- Solvent polarity (toluene vs. DMF) to favor mono- vs. di-substitution. Post-synthesis, HPLC chiral columns (Chiralpak IA) separate enantiomers, with bioactivity validated via patch-clamp assays for ion channel modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
